1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile
Overview
Description
1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is a chemical compound with the CAS Number: 125114-88-7 . It has a molecular weight of 159.19 and its IUPAC name is 1-hydroxy-5-indanecarbonitrile . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is 1S/C10H9NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5,10,12H,2,4H2 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile are not available, it’s important to note that similar compounds often participate in a variety of chemical reactions. For instance, indane derivatives can undergo reactions with diethyl phthalate and ethyl acetate, using metallic sodium and ethanol as a catalyst .Physical And Chemical Properties Analysis
1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is a solid compound . Its molecular formula is C10H9NO . Unfortunately, the search results do not provide additional physical and chemical properties such as melting point, boiling point, or density.Scientific Research Applications
1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is a compound that belongs to a broad category of organic molecules with potential applications in various fields of scientific research. Although the direct literature on this specific compound is limited, examining the roles and applications of structurally related compounds provides insight into its potential utility. This review focuses on the scientific applications of compounds with structural similarities or functional groups related to 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, excluding drug use, dosage, and side effects, to provide a comprehensive overview of its research implications.
Potential Applications and Related Research
Organic Synthesis and Material Science
Compounds like 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile are fundamental in organic synthesis, serving as precursors or intermediates in the synthesis of complex molecules. For instance, the synthesis of 1,2-oxazines and related compounds from similar structures highlights the role of these compounds in developing new materials with potential applications in nanotechnology, polymer processing, and biomedical applications (Sainsbury, 1991).
Catalysis and Green Chemistry
The catalytic properties of related compounds suggest potential applications in green chemistry. For example, studies on adiponitrile production processes and atom economies reflect the importance of nitrile compounds in developing sustainable industrial processes (Zhu Yunfeng et al., 2015).
Functional Materials
The structural versatility of such compounds enables their use in designing functional materials, including phosphonic acid applications in medical imaging and surface functionalization, illustrating the broad utility in chemistry, biology, and physics (C. M. Sevrain et al., 2017).
Environmental Applications
Compounds with similar functional groups have been explored for environmental remediation, such as the sorption of radionuclides onto graphene oxide-based materials. This application underscores the potential of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile derivatives in environmental science (Shujun Yu et al., 2015).
Safety And Hazards
The compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary statements include P260, P270, P280, P402 + P404, suggesting measures to prevent exposure and handle the compound safely .
properties
IUPAC Name |
1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5,10,12H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJWSNVCZKWXST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561190 | |
Record name | 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile | |
CAS RN |
125114-88-7 | |
Record name | 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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